molecular formula C30H29NO5S3 B11036314 diethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

diethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11036314
M. Wt: 579.8 g/mol
InChI Key: CDSZGWIAROTBRH-JQIJEIRASA-N
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Description

DIETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of DIETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with malonic acid or its equivalents under acidic or basic conditions.

    Introduction of the thioxo group: This step involves the reaction of the quinoline derivative with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Formation of the dithiole ring: This step involves the reaction of the intermediate with appropriate dithiole-forming reagents under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

DIETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline ring.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium or platinum, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

DIETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antimicrobial research.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

    Material Science: The compound’s properties can be exploited in the development of novel materials with specific electronic, optical, or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of DIETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular behavior.

Comparison with Similar Compounds

DIETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities, but differ in their substituents and overall properties.

    Thioxo derivatives: Compounds containing the thioxo group exhibit unique reactivity and biological activities, making them valuable in various research applications.

    Cinnamoyl derivatives: These compounds contain the cinnamoyl group, which imparts specific properties such as UV absorption and antioxidant activity.

The uniqueness of DIETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of these structural features, resulting in a compound with diverse and potent biological activities.

Properties

Molecular Formula

C30H29NO5S3

Molecular Weight

579.8 g/mol

IUPAC Name

diethyl 2-[2,2,7-trimethyl-1-[(E)-3-phenylprop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H29NO5S3/c1-6-35-27(33)24-25(28(34)36-7-2)39-29(38-24)23-20-15-13-18(3)17-21(20)31(30(4,5)26(23)37)22(32)16-14-19-11-9-8-10-12-19/h8-17H,6-7H2,1-5H3/b16-14+

InChI Key

CDSZGWIAROTBRH-JQIJEIRASA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)/C=C/C4=CC=CC=C4)S1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)C=CC4=CC=CC=C4)S1)C(=O)OCC

Origin of Product

United States

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